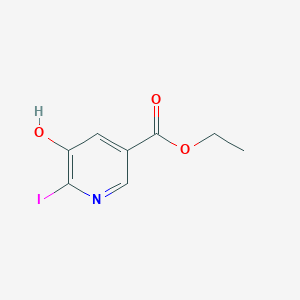

Ethyl 5-hydroxy-6-iodonicotinate

Beschreibung

Context within Nicotinic Acid Derivative Chemistry and Pyridine (B92270) Scaffold Research

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental components in the study of heterocyclic chemistry. The pyridine ring, a core component of nicotinic acid, is a structural motif found in numerous biologically active compounds and functional materials. The strategic placement of different functional groups on this pyridine scaffold allows chemists to fine-tune the molecule's properties, leading to a wide array of applications.

The presence of an iodine atom in Ethyl 5-hydroxy-6-iodonicotinate is particularly significant. Halogenated organic compounds are crucial in synthetic chemistry, often serving as key precursors in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The hydroxyl and ester groups further enhance the molecule's reactivity and potential for modification.

Strategic Importance as a Molecular Scaffold and Research Intermediate

The structure of this compound makes it a highly valuable molecular scaffold. A molecular scaffold is a core structure of a molecule to which various functional groups can be attached. This allows for the systematic development of new compounds with desired properties. The multiple reaction sites on this compound—the iodine, the hydroxyl group, and the ester—provide chemists with a versatile platform for building complex molecular architectures.

As a research intermediate, this compound is a stepping stone in multi-step synthetic pathways. Its utility is evident in its commercial availability from various chemical suppliers, indicating its demand within the research community for creating novel compounds. ambeed.comambeed.com

Overview of Research Trajectories for Iodinated Nicotinate (B505614) Esters

Research involving iodinated nicotinate esters like this compound is expanding. One major area of focus is in the development of new pharmaceutical agents. The pyridine core is a well-established pharmacophore, and the ability to introduce a variety of substituents via the iodo group opens up possibilities for discovering new drug candidates.

Another research direction is in the field of materials science. The specific electronic and structural properties of functionalized pyridine derivatives can be harnessed to create novel organic materials with applications in electronics and photonics. While specific studies on this compound are often part of larger, proprietary research programs, the general trend for related compounds points towards their use in creating high-value, specialized chemicals. For instance, other nicotinate esters have been investigated for their stability and delivery properties in dermatological formulations. nih.gov

The table below provides a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 59288-40-3 |

| Molecular Formula | C8H8INO3 |

| Molecular Weight | 293.06 g/mol |

| Synonyms | Ethyl 6-iodo-5-hydroxynicotinate |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-hydroxy-6-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-2-13-8(12)5-3-6(11)7(9)10-4-5/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFFJHCJAGKQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631840 | |

| Record name | Ethyl 5-hydroxy-6-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59288-40-3 | |

| Record name | Ethyl 5-hydroxy-6-iodo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59288-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-hydroxy-6-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5 Hydroxy 6 Iodonicotinate and Analogues

Regioselective Iodination Strategies in Nicotinic Acid Synthesis

The introduction of an iodine atom onto the pyridine (B92270) ring with high regioselectivity is a pivotal step in the synthesis of the target compound. The electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, often requiring harsh conditions that can be incompatible with sensitive functional groups. nih.gov

Direct Iodination of Precursor Pyridine Derivatives

Direct C-H iodination offers the most atom-economical route to iodinated pyridines. This approach involves the activation of a C-H bond and its subsequent reaction with an iodine source. For precursors like 5-hydroxynicotinic acid or its esters, the electronic properties of the existing substituents heavily influence the position of incoming iodine.

Research has shown that direct C-H iodination of various heterocycles, including pyridines and pyridones, can be achieved using radical-based protocols. rsc.orgrsc.org A common method involves the use of N-iodosuccinimide (NIS) as the iodine source, often activated by an acid or a radical initiator. For pyridone and pyridine systems, iodination typically occurs at the C3 and C5 positions. rsc.orgrsc.orgscispace.com In the context of a 5-hydroxynicotinate precursor, the hydroxyl group is a strong activating group, directing electrophiles to the ortho (C4 and C6) positions. The interplay between the directing effects of the hydroxyl and the inherent reactivity of the pyridine ring dictates the final regiochemical outcome.

One plausible pathway for the synthesis of Ethyl 5-hydroxy-6-iodonicotinate involves the direct iodination of Ethyl 5-hydroxynicotinate. The reaction would likely proceed using an electrophilic iodine source, where the electron-donating hydroxyl group directs the iodine to the ortho C6 position.

Table 1: Reagents for Direct Iodination of (Hetero)arenes

| Reagent System | Substrate Type | Comments |

|---|---|---|

| N-Iodosuccinimide (NIS) / Acid (e.g., p-TsOH) | Activated aromatics, Phenols | Mild and regioselective method. researchgate.net |

| I2 / Silver Mesylate | Complex (hetero)arenes | Forms a highly reactive electrophilic iodinating reagent in situ. nih.gov |

Halogen Exchange Approaches in Heterocyclic Systems

Halogen exchange, or "halo-shuffling," provides an alternative route to iodinated heterocycles. This method typically involves the conversion of a more readily available bromo- or chloro-substituted pyridine into the desired iodo-derivative. This can be particularly useful if the precursor halogenated compound is easier to synthesize with the correct regiochemistry.

A phenomenon known as the "halogen dance" reaction has been observed in pyridine systems, where a halogen atom migrates from one position to another under the influence of a strong base. clockss.org This rearrangement can be exploited to synthesize specific isomers that are not accessible through direct halogenation. For instance, treatment of a halopyridine with bases like lithium diisopropylamide (LDA) can initiate a deprotonation-metalation sequence, leading to halogen migration. clockss.org While powerful, these strongly basic conditions may not be compatible with ester or hydroxyl functional groups without prior protection.

More contemporary methods for halogenation that could lead to subsequent exchange include the use of designed phosphine (B1218219) reagents to install a halogen at the 4-position of the pyridine ring via an SNAr pathway. nih.gov Another strategy involves transforming the pyridine into a Zincke imine intermediate, which alters the electronic properties of the ring, making it susceptible to regioselective electrophilic halogenation at the 3-position. nih.gov

Esterification Protocols for Carboxylic Acid Derivatives

The formation of the ethyl ester is a fundamental transformation in the synthesis of the title compound. This can be achieved through several standard methods starting from the corresponding carboxylic acid.

Direct Esterification Techniques

Direct esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid (e.g., 5-hydroxy-6-iodonicotinic acid) with an excess of the alcohol (ethanol) in the presence of an acid catalyst. The reaction is an equilibrium process, and removal of water is necessary to drive it towards the product.

Commonly used acid catalysts include concentrated sulfuric acid or hydrochloric acid. scholarsresearchlibrary.com However, the use of solid acid catalysts is gaining traction as a more environmentally benign and easily separable alternative. google.com For instance, a patent describes the use of a solid acid catalyst in toluene (B28343) to produce ethyl nicotinate (B505614) in high yield. google.com It is also possible to conduct the esterification without a catalyst by using high temperatures, typically with higher boiling, water-immiscible alcohols, where the water formed can be azeotropically removed. google.com

Table 2: Conditions for Direct Esterification of Nicotinic Acid

| Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethanol | Solid Acid Catalyst | Toluene, 55°C then reflux | 98.2% | google.com |

| Methanol | Sulfuric Acid | Reflux | High | scholarsresearchlibrary.com |

Transesterification Methodologies

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This method can be advantageous if, for example, the methyl ester of the nicotinic acid derivative is more readily available than the carboxylic acid itself.

The reaction involves the exchange of the alkoxy group of the ester with the alkoxy group from the new alcohol. wikipedia.org To synthesize this compound, one could start with Mthis compound and react it with an excess of ethanol. The reaction is reversible and is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium ethoxide). wikipedia.org To drive the equilibrium towards the desired ethyl ester, the lower-boiling alcohol byproduct (methanol) can be removed by distillation. wikipedia.org This technique is widely applied on an industrial scale, for example, in the production of polyesters and biodiesel. wikipedia.org

Convergent and Divergent Synthetic Routes

A convergent synthesis involves preparing key fragments of the target molecule independently and then combining them in the final stages. acs.org This approach can be highly efficient as it allows for the parallel construction of different parts of the molecule. For substituted pyridines, convergent methods often involve building the pyridine ring itself from acyclic precursors. nih.govnih.gov For example, a [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, catalyzed by copper(I) and a secondary amine, provides a modular synthesis of various substituted pyridines. organic-chemistry.org Another approach involves a cascade reaction comprising a copper-catalyzed cross-coupling followed by electrocyclization and oxidation to form the pyridine ring. nih.gov

A divergent synthesis , in contrast, begins with a common precursor that is then elaborated into a library of related analogues. This is a powerful strategy in medicinal chemistry for structure-activity relationship studies. In the context of the target compound, a suitable starting material would be Ethyl 5-hydroxynicotinate. This common intermediate could be subjected to various halogenation reactions (iodination, bromination, chlorination) at the C6 position to generate a series of Ethyl 5-hydroxy-6-halonicotinates. Further modifications could be made to the hydroxyl or ester groups to create a diverse set of analogues.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The synthesis of substituted nicotinic acid esters, such as this compound, often involves multi-step processes where the optimization of reaction conditions is crucial for achieving high yields and purity. A key step in the synthesis of halogenated nicotinates is the direct iodination of the pyridine ring. The efficiency of this step is highly dependent on the choice of iodinating agent, solvent, temperature, and reaction time.

Research into the synthesis of analogous compounds, such as methyl 2-hydroxy-5-iodonicotinate, provides a model for optimization. In one such synthesis, methyl 2-hydroxynicotinate was iodinated using N-iodosuccinimide (NIS). chemicalbook.com The reaction was conducted by dissolving the starting material in dichloromethane, adding NIS, and heating the mixture to reflux for 16 hours. chemicalbook.com This process resulted in a high yield of 81% after purification. chemicalbook.com

Further optimization of such a reaction would involve systematically varying these parameters. For instance, the solvent could be changed to other non-polar or polar aprotic solvents to assess the impact on reaction rate and selectivity. The temperature could be adjusted to determine if a lower temperature could still provide a good yield while minimizing potential side products, or if a higher temperature could reduce the reaction time. The amount of the iodinating agent is another critical factor; using a slight excess can drive the reaction to completion, but a large excess can lead to purification challenges and waste.

The findings from these optimization studies can be summarized to identify the most efficient synthetic protocol.

Table 1: Optimization Parameters for the Iodination of Hydroxynicotinates

| Parameter | Variation | Expected Outcome on Yield/Purity |

| Iodinating Agent | N-Iodosuccinimide (NIS), Iodine monochloride (ICl), Molecular Iodine (I₂) | NIS is often effective and selective. ICl can be more reactive but may lead to side products. I₂ is less reactive and may require a catalyst. |

| Solvent | Dichloromethane (DCM), Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF) | DCM is a common choice for halogenations. chemicalbook.com MeCN and DMF could alter solubility and reaction kinetics. |

| Temperature | Room Temperature to Reflux | Refluxing can increase the reaction rate but may also promote the formation of impurities. chemicalbook.com Optimization is needed to balance rate and purity. |

| Reaction Time | 4 - 24 hours | Longer reaction times can increase conversion but may also lead to degradation of the product or starting material. |

| Base (if applicable) | Organic or Inorganic bases | A base may be required to neutralize acidic byproducts, which can improve yield and prevent product degradation. |

Exploration of Green Chemistry Principles in Synthetic Pathways

The growing emphasis on sustainable chemical manufacturing has spurred the exploration of green chemistry principles in the synthesis of heterocyclic compounds, including derivatives of nicotinic acid. eurekaselect.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. eurekaselect.com For the synthesis of this compound and its analogues, several green chemistry approaches can be considered.

One key area of focus is the use of alternative energy sources to drive reactions. Microwave irradiation and sonochemistry (the use of ultrasound) have emerged as powerful tools in organic synthesis. nih.govnih.gov These techniques can significantly shorten reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net For example, syntheses that might take several hours under reflux can often be completed in a matter of minutes using microwave or ultrasonic irradiation. nih.gov

The choice of solvent is another cornerstone of green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. The use of greener solvents such as water, ethanol, glycerol, or even solvent-free conditions represents a significant improvement. eurekaselect.comresearchgate.net For instance, performing reactions in aqueous media under reflux can be a simple and effective green alternative. researchgate.net

Table 2: Comparison of Conventional and Green Synthetic Approaches for Nicotinate Analogues

| Synthetic Aspect | Conventional Method | Green Chemistry Alternative | Potential Benefits |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Sonochemistry | Reduced reaction times, improved yields, lower energy consumption. nih.gov |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) chemicalbook.com | Water, Ethanol, Glycerol, Ionic Liquids, Solvent-free | Reduced toxicity and environmental impact, easier workup. eurekaselect.comresearchgate.net |

| Catalysis | Use of stoichiometric reagents | Use of reusable solid catalysts (e.g., zeolites), biocatalysts | Minimized waste, potential for catalyst recycling, improved atom economy. nih.gov |

| Reaction Type | Multi-step linear synthesis | One-pot or multicomponent reactions | Fewer purification steps, reduced solvent use, and shorter overall synthesis time. researchgate.net |

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more environmentally sustainable, economically viable, and efficient.

Chemical Transformations and Reactivity Studies of Ethyl 5 Hydroxy 6 Iodonicotinate

Halogen-Mediated Cross-Coupling Reactions

The iodine atom on the pyridine (B92270) ring of Ethyl 5-hydroxy-6-iodonicotinate is an excellent leaving group, making it an ideal substrate for cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira–Hagihara Coupling, Suzuki Coupling)

Palladium catalysis is a powerful tool for functionalizing aryl halides. The iodine atom at the 5-position of similar pyridine derivatives is known to readily participate in such transformations.

The Sonogashira–Hagihara coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, creating conjugated enynes and arylalkynes. libretexts.org This reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide as a co-catalyst, and is carried out in the presence of an amine base. libretexts.org For this compound, this reaction allows for the introduction of an alkyne substituent at the 6-position. The general conditions involve treating the iodonicotinate with a terminal alkyne in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) salt, such as CuI, in a solvent like DMF with a base like diisopropylamine (B44863) (DIPA). nih.gov

Table 1: Representative Conditions for Sonogashira-Hagihara Coupling

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) |

| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) |

| Co-catalyst | CuI (4 mol%) |

| Base | Diisopropylamine (DIPA) |

| Solvent | DMF |

| Temperature | 65-80 °C |

The Suzuki coupling reaction is another cornerstone of palladium-catalyzed cross-coupling, forming a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. researchgate.net The iodine atom on the pyridine ring is highly reactive towards Suzuki coupling, enabling the synthesis of biaryl structures. This method is valued for its mild reaction conditions and the commercial availability and stability of boronic acids.

Table 2: Typical Conditions for Suzuki Coupling

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) |

| Catalyst | Pd(PPh₃)₄ |

| Base | Aqueous Na₂CO₃ or K₂CO₃ |

| Solvent | Toluene (B28343), DMF, or Dioxane |

| Temperature | 80-100 °C |

Copper-Mediated Cross-Coupling Methodologies (e.g., C-X Functionalization)

While palladium is dominant in many cross-coupling reactions, copper-mediated methods offer a complementary and often more economical alternative for forming carbon-heteroatom bonds (C-N, C-O, C-S). researchgate.net In the context of the Sonogashira reaction, copper(I) iodide is a crucial co-catalyst that facilitates the reaction, allowing it to proceed at lower temperatures. nih.gov

Copper can also directly catalyze the coupling of aryl iodides with various nucleophiles. For instance, copper-catalyzed methods are employed for C-S bond formation by coupling aryl halides with thiols. nih.gov Similarly, copper iodide has been effectively used as a catalyst for the coupling of amides with aryl iodides to form N-aryl amides, a reaction that provides a high-yield pathway to amide derivatives. researchgate.net This methodology presents a valuable alternative to palladium-catalyzed amination reactions. nih.gov

Mechanistic Insights into Catalytic Cycles and Ligand Effects

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, is generally understood to proceed through three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation : The organic group from the coupling partner (the boronic acid in Suzuki coupling or the copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

In the Sonogashira coupling , the role of the copper(I) co-catalyst is to react with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. This "dual-catalyst" system generally leads to higher reaction rates and yields. libretexts.orgnih.gov However, copper-free Sonogashira variants have also been developed. nih.gov

Ligands, typically phosphines like triphenylphosphine (B44618) (PPh₃), play a critical role by stabilizing the palladium catalyst, influencing its reactivity, and facilitating the elementary steps of the catalytic cycle. The choice of ligand can significantly impact the efficiency and scope of the cross-coupling reaction.

Nucleophilic Substitution Reactions at the Iodinated Position

The carbon-iodine bond in this compound is susceptible to nucleophilic attack, allowing for the direct replacement of the iodine atom with a variety of nucleophiles. This provides a straightforward route to further functionalize the pyridine ring.

Replacement by Oxygen-Based Nucleophiles (e.g., Hydroxylation)

The iodine atom can be replaced by oxygen-based nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, although this often requires harsh conditions or metal catalysis. A more common transformation is the hydrolysis of the ester group under alkaline conditions to yield the corresponding carboxylic acid. However, direct hydroxylation at the iodinated position can be challenging.

Replacement by Nitrogen-Based Nucleophiles (e.g., Amination, Azidation)

The substitution of the iodine atom with nitrogen-based nucleophiles is a well-established transformation.

Azidation , the introduction of an azide (B81097) group (-N₃), can be achieved under mild conditions. This reaction typically involves treating the iodo-compound with sodium azide in a polar aprotic solvent like DMF. The resulting azido-nicotinate is a valuable intermediate that can be further transformed, for example, through reduction to an amine or via cycloaddition reactions.

Amination involves the replacement of the iodine with an amino group. This can be accomplished through copper-catalyzed methods, which provide an efficient route for the formation of C-N bonds by coupling the aryl iodide with various amines or amides. researchgate.netnih.gov

Table 3: Nucleophilic Substitution Reactions

| Reaction | Reagent | Product Functional Group |

|---|---|---|

| Azidation | Sodium Azide (NaN₃) | Azide (-N₃) |

| Amination | Amine/Amide + Copper Catalyst | Amino/Amido (-NRR') |

Replacement by Carbon-Based Nucleophiles (e.g., Alkylation)

The iodine atom at the 6-position of this compound is susceptible to replacement by various carbon-based nucleophiles, primarily through transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental for constructing carbon-carbon bonds and introducing diverse structural motifs onto the pyridine core.

Palladium-catalyzed reactions, such as the Sonogashira coupling, have been successfully employed to introduce alkynyl groups at the 6-position. For instance, the coupling of a related 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a copper(I) co-catalyst proceeds efficiently. soton.ac.uk This methodology is adaptable for iodo-substituted pyridines, which often exhibit higher reactivity than their bromo counterparts. The reaction is typically carried out in a solvent mixture like THF and triethylamine (B128534) at room temperature. soton.ac.uk Such reactions pave the way for the synthesis of a wide array of 6-alkynyl-5-hydroxynicotinates.

The Suzuki-Miyaura coupling is another powerful tool for the alkylation and arylation of this compound. The iodine atom at the 5-position of related methyl 6-hydroxy-5-iodonicotinate has been shown to participate in palladium-catalyzed coupling reactions with boronic acids, facilitating the synthesis of biaryl structures. This highlights the utility of the iodo-substituent as a handle for introducing new carbon-based frameworks.

Below is a representative table of conditions for Sonogashira cross-coupling reactions involving similar halopyridine substrates.

Table 1: Representative Conditions for Sonogashira Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Solvent | Temperature |

|---|

Transformations of the Hydroxyl and Ester Moieties

The hydroxyl and ethyl ester groups on the pyridine ring offer additional sites for chemical modification, allowing for the synthesis of a broad spectrum of derivatives.

The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-hydroxy-6-iodonicotinic acid. This transformation is typically achieved under basic conditions, for example, by treatment with aqueous sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to precipitate the carboxylic acid product. The resulting carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

The 5-hydroxyl group can be derivatized through various reactions, including etherification and acylation, to introduce a range of functional groups.

Etherification: The hydroxyl group can be converted to an ether, for instance, by reaction with an alkyl halide in the presence of a base. This Williamson ether synthesis-type reaction allows for the introduction of various alkyl or aryl ether moieties. For example, the alkylation of similar 1-hydroxyimidazole (B8770565) derivatives with benzyl (B1604629) halides selectively occurs at the hydroxyl group to form N-alkoxy derivatives. researchgate.net

Acylation: Acylation of the hydroxyl group can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding ester derivatives.

Cycloaddition and Heterocyclic Annulation Reactions

The strategic placement of functional groups in this compound and its derivatives facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

A significant application of this compound derivatives is in the synthesis of furo[2,3-b]pyridines, which are of growing interest in medicinal chemistry as kinase inhibitors. nih.gov The synthesis of these fused systems often involves an intramolecular cyclization between the 5-hydroxyl group and a suitable functional group introduced at the 6-position.

One common strategy involves the Sonogashira coupling of the 6-iodo derivative with a terminal alkyne, followed by an intramolecular cyclization of the resulting 6-alkynyl-5-hydroxypyridine. The cyclization can be promoted by a base or a transition metal catalyst, leading to the formation of the furan (B31954) ring fused to the pyridine core. This approach provides a versatile route to a variety of substituted furo[2,3-b]pyridine (B1315467) derivatives. nih.govnih.gov

Table 2: Synthesis of Furo[2,3-b]pyridine Derivatives

| Starting Material | Reagents | Key Transformation | Product |

|---|

Reduction and Oxidation Reactions of the Nicotinate (B505614) Core

The reactivity of the nicotinate core of this compound is characterized by its susceptibility to both reduction and oxidation reactions, which can be directed at its various functional groups: the pyridine ring, the hydroxyl group, the iodo substituent, and the ethyl ester. The specific outcome of these transformations is highly dependent on the choice of reagents and reaction conditions.

The pyridine ring, being an electron-deficient aromatic system, is generally resistant to oxidation but can undergo reduction under certain conditions. Conversely, the hydroxyl group attached to the ring is a primary site for oxidation. The iodo group can be removed through reductive deiodination, and the ester functional group can be reduced to an alcohol.

Reduction Reactions

The reduction of this compound can be selectively targeted to different parts of the molecule. Common reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride can be employed to reduce the ester group or the iodine atom. For instance, the iodine atom can be reduced to a hydrogen atom, yielding ethyl 5-hydroxynicotinate.

More specialized reduction techniques can be applied to the nicotinate core. Catalytic hydrogenation is a powerful method for the reduction of pyridine rings. While specific studies on this compound are not prevalent, research on related pyridine derivatives demonstrates the feasibility of this transformation. For example, the electrocatalytic hydrogenation of pyridine to piperidine (B6355638) has been achieved at ambient temperature and pressure using a carbon-supported rhodium catalyst. nih.gov This suggests a potential pathway for the complete saturation of the nicotinate ring in this compound.

Furthermore, silane-based reducing agents have been shown to be effective in the reduction of similar substituted pyridines. In a study on the synthesis of Vitamin B6, the related compound 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester was successfully reduced using silane (B1218182) reagents, which converted the ester groups to alcohols. nih.gov This indicates that the ester group of this compound could likely be reduced to a hydroxymethyl group via hydrosilylation.

Below is a table summarizing potential reduction reactions for the nicotinate core based on the reactivity of similar compounds.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Deiodination | Sodium borohydride or Lithium aluminum hydride | Ethyl 5-hydroxynicotinate |

| Ester Reduction | Lithium aluminum hydride or Silanes (e.g., MeSiH(OEt)₂) | (5-hydroxy-6-iodopyridin-3-yl)methanol |

| Ring Hydrogenation | Rh/C, H₂ (electrocatalytic) | Ethyl 5-hydroxy-6-iodopiperidine-3-carboxylate |

This table is illustrative and based on the reactivity of analogous compounds.

Oxidation Reactions

The primary site for oxidation in this compound is the hydroxyl group. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can oxidize the hydroxyl group to a carbonyl group. This would transform the 5-hydroxy-nicotinate into a derivative containing a ketone or potentially lead to ring opening under harsh conditions.

The oxidation of the nicotinate ester group itself is also a possibility, although it generally requires specific conditions. The oxidation of esters can lead to a variety of products depending on the oxidant and the substrate. nih.govorganic-chemistry.org For instance, oxidation can occur at the α-position of the ester's alcohol component, though this is less relevant for an ethyl ester. More vigorous oxidation can lead to the cleavage of the ester bond.

Research into the oxidation of methyl esters has provided insights into the complex reaction pathways that can occur, leading to the formation of various oxygenated species. nih.gov While the pyridine ring is generally resistant to oxidation, the presence of the activating hydroxyl group might render it more susceptible to oxidative degradation under strong oxidizing conditions.

The following table outlines potential oxidation reactions for the nicotinate core.

| Reaction Type | Reagent | Potential Product |

| Hydroxyl Oxidation | Potassium permanganate or Chromium trioxide | Ethyl 6-iodo-5-oxonicotinate |

This table is illustrative and based on the reactivity of analogous compounds.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through a variety of experiments, it provides information on the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) NMR provides fundamental information about the different types of proton (¹H) and carbon (¹³C) atoms in a molecule.

In the ¹H NMR spectrum of Ethyl 5-hydroxy-6-iodonicotinate, distinct signals are expected for each unique proton environment. The ethyl ester group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to each other. youtube.com The two aromatic protons on the pyridine (B92270) ring are expected to appear as singlets in the downfield region due to the electronic effects of the surrounding substituents (hydroxyl, iodo, and carboxylate groups). The hydroxyl (-OH) proton would also produce a singlet, though its chemical shift can be highly variable and dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal. Key expected signals include the carbonyl carbon of the ester group at the most downfield position, followed by the aromatic carbons of the pyridine ring. The carbons attached to the electronegative iodine and oxygen atoms will have their chemical shifts significantly influenced. The two carbons of the ethyl group will appear in the upfield region of the spectrum. rsc.org

Expected NMR Data for this compound: ¹H NMR (Proton)

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.3-1.4 | Triplet (t) |

| Ethyl -CH₂ | ~4.3-4.4 | Quartet (q) |

| Pyridine H-2 | ~8.0-8.2 | Singlet (s) |

| Pyridine H-4 | ~7.5-7.7 | Singlet (s) |

¹³C NMR (Carbon)

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~165-170 |

| C5 (C-OH) | ~150-155 |

| C3 (C-COOEt) | ~145-150 |

| C2 | ~140-145 |

| C4 | ~120-125 |

| C6 (C-I) | ~90-95 |

| Ethyl -CH₂ | ~60-65 |

Note: The chemical shift values are estimates based on data for similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

While 1D NMR identifies the different types of protons and carbons, two-dimensional (2D) NMR experiments reveal how these atoms are connected. acs.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak in the COSY spectrum would confirm the connectivity between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly with the carbon atom they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. For example, it would link the proton signal at ~4.3 ppm to the methylene carbon signal at ~62 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is crucial for piecing together the molecular structure. For instance, it would show correlations from the ethyl methylene protons to the ester carbonyl carbon, and from the aromatic protons (H-2 and H-4) to various carbons in the pyridine ring, confirming the substitution pattern. unsri.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximity between the H-4 proton and the protons of the ethyl group, providing insights into the preferred orientation of the ester side chain.

The choice of solvent can significantly influence NMR spectra, a phenomenon known as solvent effects. These effects arise from interactions between the solvent and solute molecules, such as hydrogen bonding and changes in the local magnetic environment. researchcommons.org

For a molecule like this compound, which contains a hydroxyl group and a basic pyridine nitrogen, solvent effects are particularly pronounced.

In aprotic, non-polar solvents like chloroform-d (B32938) (CDCl₃), the chemical shift of the hydroxyl proton is highly dependent on concentration due to intermolecular hydrogen bonding.

In polar, hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the hydroxyl proton will typically show a downfield shift as it forms a strong hydrogen bond with the solvent. researchcommons.org

In protic solvents like deuterium (B1214612) oxide (D₂O), the acidic hydroxyl proton can exchange with the deuterium atoms of the solvent, often causing its signal to broaden or disappear entirely from the ¹H NMR spectrum.

The chemical shifts of the aromatic protons can also be affected, as different solvents can alter the electron density distribution within the pyridine ring. researchcommons.org Studying these shifts in various solvents can provide additional structural information and insights into the molecule's electronic properties.

Quantum mechanical calculations have become an invaluable tool for predicting and verifying NMR spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. nih.gov

The process typically involves two main steps:

Geometry Optimization: The three-dimensional structure of the molecule is first optimized using a computational method, often Density Functional Theory (DFT), to find its most stable conformation.

NMR Shielding Calculation: Using the optimized geometry, the GIAO method is applied at a specific level of theory to calculate the isotropic magnetic shielding constants for each nucleus. nih.govnih.gov

These calculated shielding values are then converted into chemical shifts by referencing them against a standard compound (like tetramethylsilane, TMS) calculated at the same level of theory. nih.gov These predicted spectra can be compared with experimental data to confirm structural assignments or to distinguish between possible isomers. researchgate.netresearchgate.net This computational approach is particularly useful for complex molecules or for cases where experimental data is ambiguous.

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of a compound's exact elemental formula. kobv.de For this compound, with the molecular formula C₈H₈INO₃, HRMS can distinguish its exact mass from that of other molecules with the same nominal mass but different elemental compositions. researchgate.net This provides definitive confirmation of the molecular formula, a critical piece of data in the characterization of any new compound.

Theoretical Monoisotopic Mass Calculation for C₈H₈INO₃:

| Element | Number of Atoms | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Iodine (¹²⁷I) | 1 | 126.904473 | 126.904473 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total | | | 292.954892 |

An experimental HRMS measurement yielding a mass very close to 292.9549 would confirm the elemental composition of C₈H₈INO₃.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique extensively used for the analysis of moderately polar and thermally labile molecules like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized, commonly forming a protonated molecule [M+H]⁺. For this compound (molar mass: 293.06 g/mol ), the primary ion observed in the positive ion mode would be the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 294.07.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the precursor ion ([M+H]⁺) is fragmented. The fragmentation pattern provides a fingerprint of the molecule's structure. Expected fragmentation pathways for this compound would include the loss of the ethyl group (C₂H₅, 29 Da) or the ethoxy group (OC₂H₅, 45 Da) from the ester moiety.

While ESI is the most common method, other ionization techniques could also be employed. For instance, Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar molecules and could be an alternative. In research involving pincer-type molecules with substituted pyridine rings, ESI in high-resolution mass spectrometry (ESI-HRMS) has been effectively used to confirm the synthesis and precise mass of the compounds nih.gov.

Table 1: Predicted ESI-MS Data for this compound

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 294.07 | Protonated molecular ion (precursor ion) |

| [M-C₂H₄+H]⁺ | 266.04 | Fragment resulting from loss of ethene |

| [M-OC₂H₅+H]⁺ | 249.02 | Fragment resulting from loss of the ethoxy group |

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within this compound. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint. aps.org The C₂ᵥ point-group symmetry of the parent pyridine molecule means all 27 of its possible vibrational modes are Raman active, while 24 are IR active. aps.org Substitution on the ring, as in this compound, alters these symmetries and the corresponding spectral features.

The IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. A strong, sharp peak around 1720-1700 cm⁻¹ is characteristic of the C=O stretching of the ethyl ester group. The 1600-1450 cm⁻¹ region will contain several bands due to the C=C and C=N stretching vibrations of the pyridine ring. The C-I stretch is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The pyridine ring breathing modes, which are very intense in the Raman spectra of pyridine derivatives, are particularly useful for studying interactions and structural changes. researchgate.netnih.gov For instance, the ring breathing mode (ν₁) is sensitive to electronic charge transfer and complex formation. nih.gov The presence of both electron-donating (-OH) and electron-withdrawing (-COOEt) groups, along with the heavy iodine atom, will influence the position and intensity of these characteristic ring vibrations. acs.orgias.ac.in

Correlating Vibrational Modes with Specific Bonds and Linkages

The assignment of specific vibrational frequencies to the bonds and functional groups within this compound allows for a detailed structural confirmation. These assignments are typically made by comparing the experimental spectrum with data from similar compounds and with theoretical calculations (e.g., Density Functional Theory, DFT). researchgate.netjocpr.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3400 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Ethyl (-CH₂, -CH₃) | 2980 - 2850 | Medium |

| C=O Stretch | Ethyl Ester (-COOEt) | 1720 - 1700 | Strong, Sharp |

| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1450 | Medium to Strong |

| C-O Stretch | Ester, Hydroxyl | 1300 - 1100 | Strong |

| C-I Stretch | Iodo Group (-I) | 600 - 500 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The spectrum of this compound is dominated by the electronic transitions of the substituted pyridine ring. Pyridine itself exhibits two main absorption bands in the UV region: a strong π-π* transition around 250-260 nm and a weaker n-π* transition around 270-280 nm. aip.orgresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of nicotinic acid and its derivatives. nih.govresearchgate.net In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

For this compound, a typical method would involve a C18 column and a gradient elution using a mobile phase consisting of water (often with an acid modifier like 0.1% formic acid or sulfuric acid to ensure sharp peaks) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, likely around 250-270 nm, as determined from its UV-Vis spectrum. The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., 10% to 90% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging. The presence of the polar hydroxyl (-OH) group increases the compound's boiling point and can lead to strong interactions with the GC column, resulting in poor peak shape (tailing) and potential thermal decomposition in the hot injector. researchgate.netyoutube.com

To overcome these issues, derivatization is necessary. This process chemically modifies the analyte to make it more volatile and thermally stable. researchgate.netyoutube.com For a compound containing a hydroxyl group, a common derivatization technique is silylation. This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar -OH group into a non-polar trimethylsilyl (B98337) ether (-O-Si(CH₃)₃). youtube.com This derivative is significantly more volatile and less prone to adsorption, making it suitable for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.com

Compound Reference Table

Ethyl 5 Hydroxy 6 Iodonicotinate As a Key Intermediate in Complex Chemical Synthesis

Precursor in Natural Product Synthesis

The pyridine (B92270) ring is a fundamental structural motif found in a diverse range of natural products, particularly in marine alkaloids, many of which exhibit significant biological activities. The synthesis of these complex molecules often relies on the strategic use of functionalized pyridine precursors. While direct utilization of ethyl 5-hydroxy-6-iodonicotinate in the total synthesis of a specific natural product is not extensively documented in publicly available literature, its structural features make it an analogous and potentially valuable precursor for such endeavors.

The synthesis of 3-alkylpyridine marine alkaloids, for instance, often involves the elaboration of a substituted pyridine core. nih.govsigmaaldrich.comnih.gov The iodo group at the 6-position of this compound can serve as a handle for introducing various alkyl or other carbon-based fragments through well-established cross-coupling reactions. This approach is central to building the complex side chains characteristic of many marine alkaloids. Furthermore, the hydroxyl group at the 5-position can influence the reactivity of the pyridine ring and can be a site for further functionalization or can be involved in intramolecular cyclizations to form polycyclic systems, a common feature in alkaloids like those of the manzamine family. nih.govorganic-chemistry.org

Building Block for Advanced Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. This compound is an ideal starting material for the construction of such advanced structures due to the presence of the iodine atom, which is amenable to a variety of powerful carbon-carbon bond-forming reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organohalide and a boronic acid or ester is a powerful tool for creating biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups. mdpi.comgoogle.comnih.gov The iodine atom on the pyridine ring of this compound makes it an excellent substrate for Suzuki-Miyaura coupling, enabling the synthesis of a wide range of substituted pyridines. researchgate.net The reaction's tolerance of various functional groups allows for the direct coupling of complex fragments, streamlining synthetic routes to intricate heterocyclic systems. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.gov this compound can readily participate in Sonogashira coupling to introduce alkynyl substituents onto the pyridine ring. These alkynylated pyridines are themselves versatile intermediates that can undergo further transformations, such as cyclization reactions, to form fused heterocyclic systems like imidazo[1,2-a]pyridines. ossila.com

The strategic application of these and other cross-coupling reactions with this compound as the starting material provides a clear pathway to a diverse library of advanced heterocyclic scaffolds with potential applications in various fields.

Role in the Synthesis of Pharmacologically Relevant Molecules

Substituted pyridine and pyrimidine (B1678525) moieties are prevalent in a vast number of pharmacologically active compounds, including kinase inhibitors, anti-inflammatory agents, and analgesics. nih.govnih.gov The structural features of this compound make it a valuable intermediate in the synthesis of such molecules.

For example, the synthesis of certain spleen tyrosine kinase (Syk) inhibitors involves the construction of a 4-anilinopyrimidine-5-carboxamide core. nih.gov While not a direct derivative, the synthetic strategies for such compounds often rely on the availability of appropriately functionalized pyridine or pyrimidine precursors. This compound, through modification of its ester and hydroxyl groups and cross-coupling at the iodo position, can be envisioned as a starting point for the synthesis of novel kinase inhibitors. The development of new protein kinase inhibitors is a significant area of cancer research. nih.gov

Furthermore, a patent describes the preparation of a 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate, which is a key component in the synthesis of the antifungal drug Voriconazole. google.com This highlights the industrial relevance of substituted hydroxypyrimidines, a class of compounds to which this compound is closely related. The ability to introduce various substituents onto the pyridine ring via the iodo group allows for the generation of a library of compounds for pharmacological screening. Derivatives of related structures, such as 5-hydroxy-6-methyl-2-aminotetralin, have shown interesting dopamine-like effects. researchgate.net

Strategic Intermediate in Radiolabeling and Radioligand Development (e.g., PET Imaging)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development. nih.gov It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) ([¹⁸F]) or carbon-11 (B1219553) ([¹¹C]). The development of novel radiotracers is crucial for imaging specific biological targets like neuroreceptors. nih.gov

Iodinated aromatic compounds are important precursors for the synthesis of [¹⁸F]-labeled radiotracers. The iodine atom can be displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction. Given its structure, this compound represents a potential precursor for the synthesis of novel [¹⁸F]-labeled PET radioligands. The pyridine core is a common feature in many central nervous system (CNS) active drugs, and the ability to introduce [¹⁸F] at a specific position would be highly valuable for developing new imaging agents for neurological disorders. While direct application of this specific compound in published PET studies is not yet apparent, the general strategy of using iodinated precursors for radiofluorination is well-established. nih.gov

Application in Materials Science Synthesis

The unique electronic and structural properties of pyridine-containing molecules have led to their incorporation into advanced materials, such as organic light-emitting diodes (OLEDs) and functional polymers. mdpi.comossila.comnih.govabcr.comtugraz.atresearchgate.nettsijournals.com this compound can serve as a foundational building block for such materials.

In the field of OLEDs, materials with specific electronic properties are required for efficient light emission. mdpi.comossila.com Pyridine derivatives are often used as components of hole-transporting materials or as hosts for phosphorescent emitters. researchgate.netnih.gov The iodo group of this compound can be transformed into a vinyl group via a Stille or Suzuki coupling reaction. The resulting vinyl-substituted pyridine could then be polymerized to create a functional polymer. polymersource.carsc.org Alternatively, the iodo group can be used to couple the pyridine ring to other aromatic systems, creating conjugated molecules with tailored photophysical properties suitable for OLED applications. abcr.com

Furthermore, functionalized pyridines can act as initiators or catalysts in polymerization reactions. For example, electron-rich pyridine derivatives have been shown to initiate the homopolymerization of epoxides. tugraz.atresearchgate.net By modifying the substituents of this compound, its electronic properties can be tuned to create novel initiators for the synthesis of new polymer architectures.

Theoretical and Computational Chemistry Studies on Ethyl 5 Hydroxy 6 Iodonicotinate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about the electronic structure and potential reactivity of Ethyl 5-hydroxy-6-iodonicotinate. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules. nih.gov These calculations can elucidate the distribution of electrons within the molecule, which governs its chemical properties and interactions. For instance, the presence of an electron-donating hydroxyl group and an electron-withdrawing iodine atom on the pyridine (B92270) ring creates a complex electronic environment that can be precisely mapped using these methods.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Such calculations would likely be performed using DFT methods, for example with the B3LYP functional and a 6-311++G(d,p) basis set, a common approach for similar organic compounds. nih.gov

Conformational analysis extends this by exploring different spatial arrangements (conformers) that arise from rotation around single bonds, such as the C-C bond of the ethyl group or the C-O bond of the ester. A Potential Energy Surface (PES) scan, where the energy is calculated as a function of rotating specific dihedral angles, can identify the most stable conformers and the energy barriers between them. nih.gov For this compound, a key feature to investigate would be the potential for intramolecular hydrogen bonding between the 5-hydroxy group and the ester or the pyridine nitrogen, which would significantly influence its preferred conformation.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: Specific published data for this compound is not available. The table illustrates typical parameters that would be obtained from DFT calculations.

| Parameter | Atom Connection | Predicted Value (Å or °) |

| Bond Length | C2-C3 | Data not available |

| C3-C4 | Data not available | |

| C5-I | Data not available | |

| C6-O(H) | Data not available | |

| Bond Angle | C2-N1-C6 | Data not available |

| C4-C5-I | Data not available | |

| Dihedral Angle | C2-C3-C(Ester)-O | Data not available |

Analysis of Electronic Properties (e.g., HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key part of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO's energy relates to its ability to accept electrons (its electron affinity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations would map the electron density of these orbitals, likely showing the HOMO localized on the electron-rich pyridine ring and hydroxyl group, and the LUMO distributed over the electron-accepting parts of the molecule. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be derived from these energies to quantify its reactive nature. nih.gov

Table 2: Calculated Electronic Properties for this compound (Illustrative) Note: Specific published data for this compound is not available. This table illustrates the properties that would be derived from FMO analysis.

| Property | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | Data not available |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | Data not available |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hydrogen Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu This method is exceptionally useful for quantifying intramolecular interactions. researchgate.net

For this compound, NBO analysis would be critical in evaluating the strength of intramolecular hydrogen bonds, for example, between the hydroxyl proton (donor) and the lone pair on the ester's carbonyl oxygen (acceptor). The analysis calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. frontiersin.org A significant E(2) value for an interaction like n(Ocarbonyl) → σ*(O-Hhydroxyl) would provide quantitative evidence of a strong hydrogen bond. frontiersin.orgnih.gov Similarly, it can analyze hyperconjugative interactions and charge transfer between different parts of the molecule, revealing how the hydroxyl, iodo, and ethyl nicotinate (B505614) moieties electronically influence one another.

Molecular Electrostatic Potential (MEP) Surface Analysis for Prediction of Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.gov

For this compound, an MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and ester groups, as well as the pyridine nitrogen, identifying these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, marking it as a site for nucleophilic attack. The iodine atom can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor. This analysis provides a clear, qualitative guide to how the molecule will interact with other reagents, substrates, or biological receptors. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. ucl.ac.uk An MD simulation of this compound would reveal its dynamic behavior, including vibrations, rotations, and conformational changes.

By running the simulation for a sufficient duration (nanoseconds to microseconds), one can explore the molecule's conformational landscape and determine the relative populations of different conformers. iaea.org Furthermore, including explicit solvent molecules (like water) in the simulation provides crucial insights into solute-solvent interactions. This would show how water molecules arrange themselves around the solute, forming hydrogen bonds with the hydroxyl and ester groups, which in turn influences the conformational preferences and solubility of this compound. iaea.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. akjournals.com Although no specific QSAR or QSPR studies featuring this compound have been identified in the literature, it could serve as a parent compound in such an analysis.

In a hypothetical QSAR study, a series of derivatives would be synthesized by modifying the substituents on the pyridine ring. nih.govnih.gov For each derivative, various molecular descriptors (e.g., lipophilicity (logP), electronic parameters from DFT, steric parameters) would be calculated. akjournals.com A statistical model would then be built to create a mathematical equation linking these descriptors to an observed biological activity (e.g., anti-inflammatory potency). akjournals.com Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Advanced Investigations in Chemical Biology and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies on the Nicotinate (B505614) Scaffold

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the ethyl 5-hydroxy-6-iodonicotinate scaffold, SAR investigations would systematically explore how modifications to its core structure affect its interactions with a specific biological target.

Design and Synthesis of Analogues for Systematic SAR Probing

The systematic probing of the SAR for this compound would necessitate the design and synthesis of a library of analogues. This process involves the targeted modification of the three key functional groups: the ethyl ester, the hydroxyl group, and the iodine atom.

The synthesis of such analogues can be achieved through various organic chemistry reactions. For instance, the ester group can be varied by transesterification or by hydrolysis to the carboxylic acid followed by re-esterification with different alcohols. The hydroxyl group can be alkylated to form ethers or acylated to form esters. The iodine atom, being a versatile handle, can be replaced by other functional groups through metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The synthesis of functionalized 1H-isochromene derivatives via a gold-catalyzed domino cycloisomerization/reduction approach starting from functionalized ortho-alkynylbenzaldehydes highlights the advanced synthetic methodologies available for creating diverse molecular architectures from halogenated precursors. organic-chemistry.org

A representative, though not exhaustive, set of analogues that could be synthesized for SAR studies is presented in the table below.

| Analogue Name | Modification from Parent Compound | Rationale for Synthesis |

|---|---|---|

| 5-hydroxy-6-iodonicotinic acid | Hydrolysis of the ethyl ester to a carboxylic acid | To investigate the importance of the ester for activity and introduce a potential new hydrogen bonding interaction. |

| Mthis compound | Change of the ester from ethyl to methyl | To probe the effect of the size of the ester alkyl group on binding affinity. |

| Ethyl 5-methoxy-6-iodonicotinate | Alkylation of the hydroxyl group to a methoxy (B1213986) ether | To determine if a hydrogen bond donor at this position is critical for activity. |

| Ethyl 6-chloro-5-hydroxynicotinate | Replacement of iodine with chlorine | To study the effect of a different halogen atom on halogen bonding and overall activity. |

| Ethyl 5-hydroxy-6-phenylnicotinate | Replacement of iodine with a phenyl group (via Suzuki coupling) | To explore the impact of a bulky, non-halogen substituent at this position. |

Impact of Iodine Substitution on Biological Interactions (e.g., Halogen Bonding in Ligand-Target Binding)

The presence of an iodine atom at the 6-position of the nicotinic acid ring is a key feature of this compound, suggesting the potential for halogen bonding to play a significant role in its biological interactions. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, in a biological target. mdpi.com

The strength of a halogen bond increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. acs.org Consequently, the iodine atom in this compound is capable of forming strong and highly directional halogen bonds. This can lead to significant increases in binding affinity and specificity for a target protein. For instance, in studies on human Cathepsin L inhibitors, the introduction of a halogen bond by replacing a hydrogen with a chlorine atom resulted in a tenfold increase in affinity, and a further tenfold increase was observed when chlorine was replaced by iodine. acs.org

In the context of nicotinic acetylcholine (B1216132) receptors, halogen bonding has been shown to be crucial for agonist efficacy. nih.gov The ability of a halogenated ligand to form a strong intersubunit bridge, often mediated by a halogen bond, is tightly coupled to its functional activity. nih.gov Therefore, the iodine atom of this compound is a critical determinant of its potential biological activity, likely contributing significantly to its binding affinity and selectivity for target proteins through halogen bonding.

Molecular Interactions and Binding Mechanisms with Biological Targets

To complement SAR studies, computational and experimental methods are employed to elucidate the precise molecular interactions and binding mechanisms of this compound with its biological targets.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For this compound, docking studies would be instrumental in generating hypotheses about its binding mode within the active site of a target protein. These studies can reveal potential hydrogen bonds involving the hydroxyl group and the ester carbonyl, as well as the crucial halogen bond formed by the iodine atom. mdpi.comnih.gov

In silico docking of a library of nicotinic acid derivatives into the active sites of enzymes like tyrosyl-tRNA synthetase has been used to rationalize their antimicrobial activity. mdpi.com Similarly, docking studies of nicotinic acid derivatives in the COX-2 active site have been performed to understand their anti-inflammatory potential. nih.gov For this compound, docking would provide a three-dimensional model of the ligand-protein complex, guiding further lead optimization.

Free Energy Perturbation (FEP) Calculations for Ligand-Target Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common target. nih.govnih.gov FEP simulations can provide highly accurate predictions of binding affinity changes resulting from small chemical modifications, making it a powerful tool in lead optimization. acs.org

For the this compound scaffold, FEP calculations could be used to predict the change in binding affinity when, for example, the iodine atom is replaced by bromine or chlorine, or when the hydroxyl group is converted to a methoxy group. These calculations can help prioritize the synthesis of the most promising analogues. The performance of FEP has been systematically evaluated for halogenated compounds and has been shown to yield accurate predictions of binding free energies. nih.gov FEP has also been successfully applied to complex systems like G protein-coupled receptors (GPCRs). nih.govresearchgate.net

Experimental Verification of Predicted Binding Modes

Computational predictions from molecular docking and FEP studies must be validated through experimental methods. The two primary techniques for determining the three-dimensional structure of a ligand-protein complex at atomic resolution are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray crystallography can provide a high-resolution snapshot of the ligand bound to its target, confirming the predicted binding orientation and specific interactions, including the geometry of the halogen bond. mdpi.comnih.govnih.gov Obtaining a crystal structure of this compound in complex with its target would provide definitive evidence of its binding mode. springernature.com

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution. nih.govnih.govspringernature.com Techniques such as chemical shift perturbation and saturation transfer difference (STD) NMR can be used to identify the binding interface on the protein and the ligand's binding epitope, respectively. nih.gov These experiments can confirm that the predicted interactions from docking studies are indeed occurring in solution.

Mechanistic Studies of Biological Activity

The biological activity of a compound is intrinsically linked to its mechanism of action at the molecular level. For this compound, its potential therapeutic effects would be elucidated through detailed mechanistic studies, primarily focusing on its interactions with enzymes and receptors.

Enzyme Inhibition Mechanism Investigations

The 6-hydroxynicotinic acid scaffold is known to interact with various enzymes. For instance, 6-hydroxynicotinic acid 3-monooxygenase (NicC) is a bacterial enzyme involved in the degradation of nicotinic acid. nih.gov While this compound is a substituted derivative, its core structure suggests potential interactions with enzymes that recognize nicotinic acid or its metabolites.

Investigations into the enzyme inhibition mechanism of this compound would likely involve a series of biochemical assays to identify target enzymes. Once a target is identified, detailed kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). The presence of the iodine atom could lead to specific interactions, such as halogen bonding, with amino acid residues in the enzyme's active site, potentially contributing to its inhibitory potency and selectivity.